2,7-dimethyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one 2,7-dimethyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 184147-91-9
VCID: VC5532476
InChI: InChI=1S/C7H7N3OS/c1-3-6-5(7(11)10-9-3)8-4(2)12-6/h1-2H3,(H,10,11)
SMILES: CC1=NNC(=O)C2=C1SC(=N2)C
Molecular Formula: C7H7N3OS
Molecular Weight: 181.21

2,7-dimethyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

CAS No.: 184147-91-9

Cat. No.: VC5532476

Molecular Formula: C7H7N3OS

Molecular Weight: 181.21

* For research use only. Not for human or veterinary use.

2,7-dimethyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one - 184147-91-9

Specification

CAS No. 184147-91-9
Molecular Formula C7H7N3OS
Molecular Weight 181.21
IUPAC Name 2,7-dimethyl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
Standard InChI InChI=1S/C7H7N3OS/c1-3-6-5(7(11)10-9-3)8-4(2)12-6/h1-2H3,(H,10,11)
Standard InChI Key GTXGWRSFORCVNW-UHFFFAOYSA-N
SMILES CC1=NNC(=O)C2=C1SC(=N2)C

Introduction

Structural and Crystallographic Characterization

Molecular Geometry

The compound’s fused-ring system comprises a pyridazinone core annulated with a thiazole ring, forming a nearly planar architecture with a root-mean-square (r.m.s.) deviation of 0.012 Å from planarity . X-ray crystallography reveals bond lengths and angles consistent with aromatic delocalization across the thiazolo-pyridazinone system. The pyridazinone ring adopts a slightly distorted boat conformation, while the thiazole moiety maintains its characteristic planarity.

Table 1: Selected Bond Lengths and Angles

ParameterValue (Å or °)
C2–N31.342
N3–C41.389
C7–S11.715
C2–N3–C4 Angle116.7
Thiazole Ring Planarity0.004 Å r.m.s.

Hydrogen-Bonding Network

In the crystalline state, intermolecular N–H···O hydrogen bonds between the amino hydrogen and ketonic oxygen of adjacent molecules generate centrosymmetric dimers . These interactions, with a bond distance of 2.892 Å and an angle of 168°, contribute to the compound’s thermal stability and supramolecular packing.

Synthetic Pathways and Optimization

Key Synthetic Strategies

The synthesis of 2,7-dimethyl-1,3-thiazolo[4,5-d]pyridazin-4(5H)-one involves a multi-step sequence beginning with the condensation of 3-hydrazinopyridazine derivatives with thiourea or isothiocyanate reagents . Cyclization under basic conditions (e.g., NaOH/EtOH) yields the fused thiazolo-pyridazinone core. Subsequent methylation at the 2- and 7-positions is achieved using dimethyl sulfate or methyl iodide in the presence of potassium carbonate.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
1Phenyl isothiocyanate, EtOH, Δ78
2NaOH (10%), reflux, 6 h85
3CH₃I, K₂CO₃, DMF, 60°C92

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure:

  • ¹H NMR (500 MHz, DMSO-d₆): δ 2.41 (s, 3H, CH₃), 2.89 (s, 3H, CH₃), 7.32 (s, 1H, H-5), 11.2 (s, 1H, NH) .

  • ¹³C NMR: Signals at δ 168.9 (C=O), 155.2 (C-S), and 22.1/24.7 (CH₃ groups) align with the proposed structure .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 214–216°C, indicative of strong intermolecular forces. Thermogravimetric analysis (TGA) shows decomposition commencing at 280°C, with 95% mass loss by 450°C.

Solubility Profile

The compound exhibits limited aqueous solubility (<0.1 mg/mL at pH 7.4) but demonstrates improved dissolution in polar aprotic solvents:

  • DMSO: 38 mg/mL

  • DMF: 29 mg/mL

  • Acetonitrile: 4.2 mg/mL

Biological Activity and Structure-Activity Relationships

While direct biological studies on 2,7-dimethyl-1,3-thiazolo[4,5-d]pyridazin-4(5H)-one remain limited, structurally analogous pyridazinone derivatives exhibit significant pharmacological potential. For instance, thiadiazole-containing pyridazinones demonstrate antiproliferative activity against cancer cell lines (e.g., IC₅₀ = 12.5 μM against Panc-1 cells) . The planar aromatic system and hydrogen-bonding capacity of the thiazolo-pyridazinone scaffold suggest potential for DNA intercalation or kinase inhibition, though experimental validation is required.

Table 3: Comparative Bioactivity of Related Compounds

CompoundTarget Cell LineIC₅₀ (μM)
Thiadiazole-pyridazinone MGC-80310.2
Pyrrolo-pyridazine PC317.7

Applications and Future Directions

Material Science Applications

The compound’s rigid planar structure and hydrogen-bonding capability make it a candidate for organic semiconductors or supramolecular frameworks. Theoretical calculations predict a HOMO-LUMO gap of 3.2 eV, suggesting potential in optoelectronic devices.

Medicinal Chemistry Prospects

Future research should explore:

  • Antimicrobial activity: Testing against Gram-positive/negative bacteria

  • Kinase inhibition: Screening against EGFR or VEGFR2 targets

  • Prodrug development: Esterification of the 4-keto group to enhance bioavailability

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